![molecular formula C23H25N5O5 B3044108 Doxazosin D8 CAS No. 1126848-44-9](/img/structure/B3044108.png)
Doxazosin D8
Overview
Description
Doxazosin D8 is an alpha-adrenergic blocker . It relaxes your veins and arteries so that blood can more easily pass through them . It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate . Doxazosin D8 is used to treat hypertension (high blood pressure), or to improve urination in men with benign prostatic hyperplasia (enlarged prostate) .
Synthesis Analysis
Doxazosin D8 is a deuterium labeled Doxazosin . It is a quinazoline-derivative that selectively antagonizes postsynaptic α1 adrenergic receptors .
Molecular Structure Analysis
The molecular formula of Doxazosin D8 is C23H17D8N5O5 • HCl . The formal name is 4- (4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8-methanone, monohydrochloride .
Chemical Reactions Analysis
Doxazosin D8 is intended for use as an internal standard for the quantification of doxazosin . It is a non-selective antagonist of α1-adrenergic receptors .
Physical And Chemical Properties Analysis
The molecular formula of Doxazosin D8 is C23H17D8N5O5 • HCl . The formal name is 4- (4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8-methanone, monohydrochloride .
Scientific Research Applications
Environmental Studies
Doxazosin D8 has been used in environmental studies to understand its degradation in simulated environmental conditions . The photochemical behavior of doxazosin (DOX) in simulated environmental conditions using natural waters taken from local rivers as a solvent was studied . The chemical characteristics of applied waters was done and a correlation analysis was used to explain the impact of individual parameters of matrix on the rate of the DOX degradation .
Cancer Research
Doxazosin D8 has been used in cancer research, specifically in the study of overcoming resistance to certain anticancer drugs . Doxazosin, a classic quinazoline-based alpha 1-adrenoceptor antagonist is used to treat hypertension and benign prostatic hyperplasia with a known safety profile . The anticancer effects of doxazosin have been examined in various types of malignancies from the viewpoint of drug repositioning or repurposing .
Drug Delivery Research
Doxazosin D8 has been used in drug delivery research, specifically in the formulation and evaluation of fast dissolving tablets . The objective of this research work was to improve the bioavailability of the drug and fast the onset of action to decrease the blood pressure .
Safety And Hazards
Future Directions
Doxazosin D8 is used to treat hypertension (high blood pressure), or to improve urination in men with benign prostatic hyperplasia (enlarged prostate) . The extended-release form of doxazosin (Cardura XL) is for use only in treating benign prostatic hyperplasia and should not be used to treat hypertension .
properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZYUOTYCVRMRZ-UFBJYANTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Doxazosin D8 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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